molecular formula C7H14ClN3 B13032739 3-(3-Methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride

3-(3-Methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride

Cat. No.: B13032739
M. Wt: 175.66 g/mol
InChI Key: URCWELYWYVSRGD-UHFFFAOYSA-N
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Description

3-(3-Methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride is an organic compound that features a pyrazole ring substituted with a methyl group and a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride typically involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the methylation process. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(3-Methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
  • 3-(1H-Benzo[d]imidazol-1-yl)propan-1-amine

Uniqueness

3-(3-Methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a propylamine chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

3-(3-methylpyrazol-1-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-7-3-6-10(9-7)5-2-4-8;/h3,6H,2,4-5,8H2,1H3;1H

InChI Key

URCWELYWYVSRGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCCN.Cl

Origin of Product

United States

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